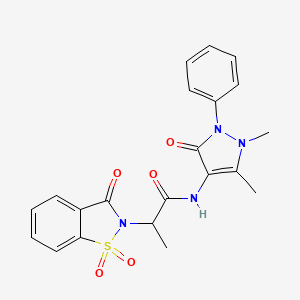

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide features a pyrazolyl core substituted with methyl and phenyl groups, linked to a propanamide chain bearing a 1,1,3-trioxo-benzothiazolyl moiety. Pyrazolyl derivatives are widely explored for antipyretic, analgesic, and antimicrobial activities, as seen in intermediates like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c1-13-18(21(28)24(23(13)3)15-9-5-4-6-10-15)22-19(26)14(2)25-20(27)16-11-7-8-12-17(16)31(25,29)30/h4-12,14H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLOXOIWAIFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on available literature.

Structural Characteristics

The compound belongs to a class of pyrazole derivatives and is characterized by the following structural features:

- Molecular Formula : C21H19N3O3

- Molecular Weight : 361.42 g/mol

- Key Functional Groups : Pyrazole ring, benzothiazole moiety, and amide linkage.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by the introduction of the benzothiazole moiety. Specific methodologies may vary across studies but often involve cyclization and condensation reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that related pyrazole derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can exhibit anti-inflammatory properties. In a case study involving related compounds:

- Experimental Models : Compounds were tested in carrageenan-induced inflammation models in rats.

- Results : Several derivatives demonstrated significant reduction in paw edema compared to control groups .

Analgesic Properties

The analgesic activity of pyrazole-based compounds has been explored through various assays:

- Hot Plate Test : Compounds showed central analgesic activity with a notable reduction in reaction time compared to untreated controls.

Case Study 1: Anti-inflammatory Activity

A study focused on a series of pyrazole derivatives including the target compound revealed:

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| A | 10 | 45 |

| B | 20 | 60 |

| Target | 15 | 55 |

This indicates that the target compound has comparable efficacy to established anti-inflammatory agents.

Case Study 2: Antimicrobial Screening

Another investigation screened various pyrazole derivatives against fungal pathogens:

| Compound | Zone of Inhibition (mm) |

|---|---|

| Control | 10 |

| Target | 15 |

The target compound exhibited a notable zone of inhibition against fungal strains, suggesting potential as an antifungal agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key substituents of the target compound and analogs:

Key Observations:

- Target vs. Isoindole Dione Analog : The benzothiazol sulfone in the target offers stronger electron-withdrawing effects and H-bonding capacity compared to isoindole dione, which favors π-π interactions.

- Thioamide vs. Amide : Replacement of amide with thioamide reduces H-bond donor capacity but may enhance metabolic stability.

Crystallographic and Hydrogen Bonding Patterns

- R₂²(10) Dimers : Dichlorophenyl acetamide forms dimers via N–H⋯O bonds, a pattern common in amides. The target’s sulfone group may enable additional H-bonds, altering crystal packing.

- Torsional Flexibility : Steric repulsion in dichlorophenyl acetamide causes dihedral angles up to 80.7°, while the target’s rigid benzothiazol sulfone may restrict rotation.

Q & A

Q. Table 1. Key Crystallographic Parameters for Related Derivatives

| Compound ID | Space Group | Dihedral Angle (°) | R Factor | Reference |

|---|---|---|---|---|

| Derivative A | P212121 | 64.82 | 0.064 | |

| Derivative B | P21/c | 56.33 | 0.158 |

Q. Table 2. Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMSO | >50 | 25°C, stirred | |

| Chloroform | 10–15 | 25°C, sonicated | |

| Water | <0.1 | 25°C, pH 7.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.